2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol
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Overview
Description
2-[2-({Bicyclo[221]heptan-2-yl}amino)ethoxy]ethan-1-ol is a chemical compound that features a bicyclic structure, specifically a bicyclo[221]heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Norborneol: A similar compound with a bicyclo[2.2.1]heptane structure but different functional groups.
Norbornyl alcohol: Another related compound with a similar bicyclic structure.
2-Norbornanol: A stereoisomer of norborneol with different spatial arrangement of atoms.
Uniqueness
2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-[2-(2-bicyclo[2.2.1]heptanylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H21NO2/c13-4-6-14-5-3-12-11-8-9-1-2-10(11)7-9/h9-13H,1-8H2 |
InChI Key |
CKSLRMYFXJVCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NCCOCCO |
Origin of Product |
United States |
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